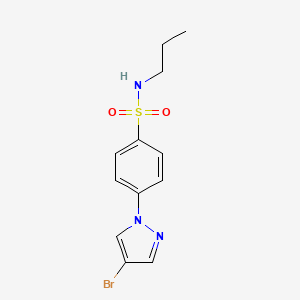
4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide is a chemical compound that features a pyrazole ring substituted with a bromine atom and a benzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Sulfonamide Formation: The 4-bromo-1H-pyrazole is then reacted with N-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Common Reagents and Conditions
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyrazole derivative .
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological systems, providing insights into their potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets in the body. The bromine atom and sulfonamide group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This makes the compound a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the sulfonamide group.
4-(4-Bromo-1H-pyrazol-1-yl)methylbenzoic acid: Another derivative with a carboxylic acid group instead of the sulfonamide.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where both functionalities are required .
Eigenschaften
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-2-7-15-19(17,18)12-5-3-11(4-6-12)16-9-10(13)8-14-16/h3-6,8-9,15H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTCWRPMQTVZKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682100 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-15-3 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
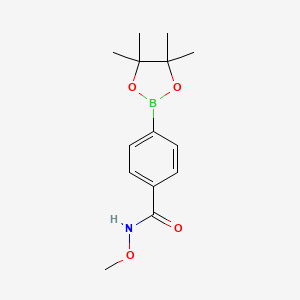
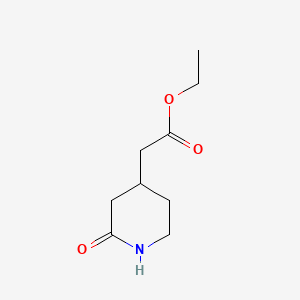
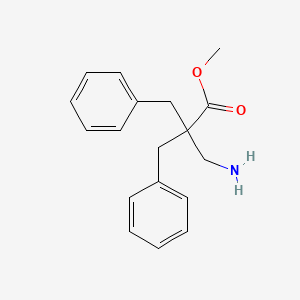
![2-(2-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B598307.png)
![tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598310.png)
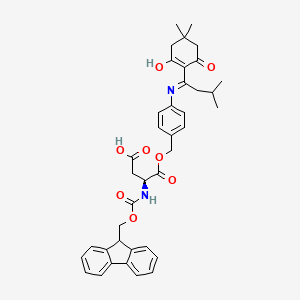
![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B598316.png)
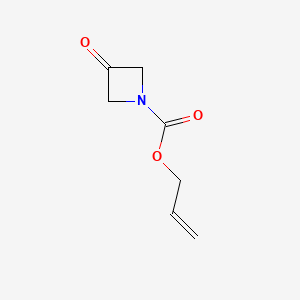
![2-oxaspiro[3,3]heptane](/img/new.no-structure.jpg)

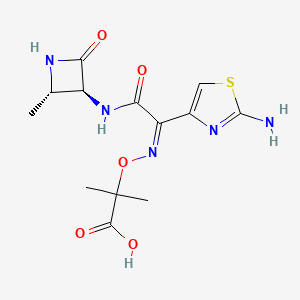
![5-Bromo-2-[(trifluoromethyl)thio]pyridine](/img/structure/B598325.png)
